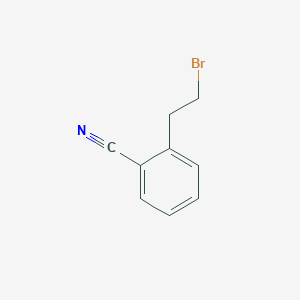

2-(2-Bromoethyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Bromoethyl)benzonitrile is a chemical compound with the CAS Number: 101860-81-5 . It has a molecular weight of 210.07 and is a light-yellow to yellow liquid .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H8BrN/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-6H2 . This indicates the presence of 9 carbon atoms, 8 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom in the molecule. Chemical Reactions Analysis

As mentioned earlier, 2-(Bromomethyl)benzonitrile can react with 2 H -tetrazole in the presence of KOH to yield 4- [(2 H -tetra-zol-2-yl)meth-yl]benzonitrile . It can also undergo base-promoted condensation reaction with homophthalic anhydride to yield 6,11-dihydro-5 H -indeno [1,2- c ]isoquinolin-5-one .Physical And Chemical Properties Analysis

This compound is a light-yellow to yellow liquid . and is stored at room temperature .Applications De Recherche Scientifique

Microbial Degradation of Benzonitrile Herbicides

The benzonitriles such as dichlobenil, bromoxynil, and ioxynil are broad-spectrum or selective herbicides. Their microbial degradation in soil and subsurface environments is significant due to the environmental persistence of their metabolites, such as the dichlobenil metabolite 2,6-dichlorobenzamide, a frequent groundwater contaminant. This underscores the need to understand the degradation pathways, the accumulation of persistent metabolites, and the diversity of degrader organisms involved in these processes (Holtze, Sørensen, Sørensen, & Aamand, 2008).

Atom Transfer Radical Polymerization (ATRP) Applications

The bifunctional initiator benzal bromide and a structurally similar monofunctional initiator, 1-bromoethyl benzene, have been utilized to initiate the bulk atom transfer radical polymerization of styrene and acrylonitrile. This process underscores the adaptability of benzonitrile derivatives in polymer science, particularly in the formation of styrene–acrylonitrile copolymers, which are characterized through various spectroscopic and chromatographic techniques (Al‐harthi, Sardashti, Soares, & Simon, 2007).

Palladium-Catalyzed Cyanation of Aryl Halides

The accessibility of benzonitriles via palladium-catalyzed cyanation of aryl halides using potassium hexacyanoferrate(II) as a cyanide source highlights a significant application in organic synthesis. This methodology is applicable to both activated and deactivated aryl and heteroaryl bromides and chlorides, offering a non-toxic and cost-effective approach to synthesizing benzonitriles, which are crucial intermediates in pharmaceuticals and agrochemicals (Schareina, Zapf, & Beller, 2004).

Safety and Hazards

The safety information for 2-(2-Bromoethyl)benzonitrile includes the following hazard statements: H302, H312, H332 . This indicates that it is harmful if swallowed, in contact with skin, or if inhaled. Therefore, precautionary measures such as wearing protective gloves and avoiding breathing the vapors are recommended .

Mécanisme D'action

Target of Action

It’s known that brominated compounds often interact with various biological targets, including proteins and enzymes, by forming covalent bonds .

Mode of Action

Brominated compounds like this often act through a mechanism of electrophilic aromatic substitution . The bromine atom on the ethyl group can be replaced by a nucleophile, leading to various reactions .

Biochemical Pathways

It’s known that brominated compounds can participate in various reactions, such as free radical bromination and nucleophilic substitution .

Pharmacokinetics

As a small molecule, it’s likely to be absorbed well in the body. The bromine atom might make the compound more lipophilic, potentially affecting its distribution and metabolism .

Result of Action

It’s known that brominated compounds can cause various changes at the molecular level, such as modifying protein function or disrupting cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2-Bromoethyl)benzonitrile . Factors such as pH, temperature, and the presence of other chemicals can affect its reactivity and stability .

Propriétés

IUPAC Name |

2-(2-bromoethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZRKPDDKSEWCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCBr)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2893739.png)

![N-[3-(Benzyloxy)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2893741.png)

![1-But-2-ynyl-3-prop-2-enylthieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2893745.png)

![N-(3-acetylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2893749.png)

![(2-ethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2893753.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2893756.png)

![5-(6-Tert-butylpyridazin-3-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;dihydrochloride](/img/structure/B2893760.png)